chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate
CAS No.: 2137747-55-6
Cat. No.: VC11636079
Molecular Formula: C10H16ClNO5
Molecular Weight: 265.69 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2137747-55-6 |
|---|---|
| Molecular Formula | C10H16ClNO5 |
| Molecular Weight | 265.69 g/mol |
| IUPAC Name | chloromethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetane-3-carboxylate |
| Standard InChI | InChI=1S/C10H16ClNO5/c1-9(2,3)17-8(14)12-10(4-15-5-10)7(13)16-6-11/h4-6H2,1-3H3,(H,12,14) |
| Standard InChI Key | FNXKVXZZUANWDK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1(COC1)C(=O)OCCl |
Introduction
Chemical Identity and Structural Features
Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate is a small-molecule building block with the molecular formula C₁₀H₁₆ClNO₅ and a molecular weight of 265.69 g/mol. Its IUPAC name, chloromethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetane-3-carboxylate, reflects the integration of three key moieties:
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A strained oxetane ring (four-membered cyclic ether) at position 3.
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A Boc-protected amino group attached to the oxetane.
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A chloromethyl ester substituent, which serves as a reactive handle for further functionalization.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 2137747-55-6 | |
| Molecular Formula | C₁₀H₁₆ClNO₅ | |
| Molecular Weight | 265.69 g/mol | |
| InChI | InChI=1S/C10H16ClNO5/c1-9(2,3)17-8(14)12-10(4-15-5-10)7(13)16-6-11/h4-6H2,1-3H3,(H,12,14) | |
| InChIKey | FNXKVXZZUAN |
The compound’s stereoelectronic profile is defined by the oxetane’s ring strain, which enhances reactivity, and the Boc group’s steric bulk, which directs regioselective transformations.
Synthesis and Preparation
The synthesis of chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate involves a sequential protection-functionalization strategy, typically proceeding in two stages:
Boc Protection of the Amino Group
The starting material, 3-aminooxetane-3-carboxylic acid, undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step, analogous to procedures for cyclohexane derivatives , employs aqueous sodium hydroxide or diisopropylethylamine to deprotonate the amine, facilitating nucleophilic attack on Boc₂O. The reaction is typically conducted in polar aprotic solvents like 1,4-dioxane or tetrahydrofuran (THF) at room temperature, achieving near-quantitative yields .
Chloromethyl Esterification
The carboxylic acid moiety is then converted to its chloromethyl ester using chloromethylation reagents such as chloromethyl chloroformate or via esterification with chloromethyl alcohol under acidic conditions. This step introduces the electrophilic chloromethyl group, which is pivotal for subsequent alkylation reactions.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Boc Protection | Boc₂O, NaOH, 1,4-dioxane/H₂O, 20°C, 24h | 82% | |
| Chloromethylation | Chloromethyl chloroformate, DCM, 0°C → RT | 76%* |
*Hypothetical yield based on analogous reactions.
Reactivity and Functionalization Pathways
The compound’s utility arises from the distinct reactivity of its functional groups:
Oxetane Ring Opening
The oxetane’s ring strain (∼106 kJ/mol) facilitates nucleophilic ring-opening reactions. For example, treatment with thiols or amines generates thioether or amine-linked derivatives, valuable in peptidomimetic design.
Boc Deprotection
The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), revealing a free amine for further coupling reactions. This orthogonal deprotection enables sequential modular synthesis.
Chloromethyl Ester Alkylation
The chloromethyl group acts as a leaving group in nucleophilic substitutions, enabling conjugation with thiols, amines, or alcohols. This reactivity is exploited in prodrug synthesis and polymer functionalization.
Applications in Pharmaceutical Research
Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate is a linchpin in constructing bioactive molecules:
Peptidomimetics
The oxetane ring imposes conformational constraints, mimicking peptide β-turn structures. This enhances metabolic stability and target binding affinity in protease inhibitors.
Prodrug Synthesis
The chloromethyl ester is conjugated to therapeutic agents (e.g., antivirals) to improve bioavailability. Enzymatic cleavage in vivo releases the active drug.
Polymer Chemistry
The compound serves as a monomer in polyoxetanes, yielding materials with tunable thermal and mechanical properties for drug delivery systems.
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